N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(2-fluorobenzyl)propanamide
Overview
Description
N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(2-fluorobenzyl)propanamide is a useful research compound. Its molecular formula is C25H32FNO2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.24170743 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticidal Activity
A study on Flubendiamide, a compound with a unique chemical structure, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. It's noted for its novel mode of action and safety for non-target organisms, suggesting potential for pest control applications (Tohnishi et al., 2005).
Potential Antipsychotic Agents
Research on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with fluoro-substituted benzyl groups, indicated potential as novel antipsychotic agents. These compounds, particularly effective in behavioral animal tests, do not interact with dopamine receptors like traditional antipsychotics, suggesting a unique therapeutic profile (Wise et al., 1987).
Anticancer Activity
A study on ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate investigated its in vitro anticancer activity against human carcinoma cell lines. This compound exhibited significant potential in chronic myelogenous leukemia (CML) K562 cell line, indicating promise for further development as an anticancer agent (Mohideen et al., 2017).
Properties
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-N-[(2-fluorophenyl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FNO2/c1-4-23(28)27(18-20-10-8-9-13-22(20)26)16-14-25(21-11-6-5-7-12-21)15-17-29-24(2,3)19-25/h5-13H,4,14-19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZDZNBQLTWRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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